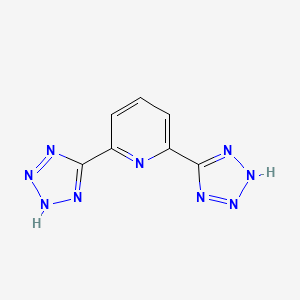

2,6-Bis(tetrazolyl)pyridine

Description

Significance of Pyridine-Based Multidentate Ligands in Contemporary Chemistry

Pyridine-based multidentate ligands are organic molecules containing a pyridine (B92270) ring functionalized with two or more donor groups, enabling them to bind to a central metal ion at multiple points. This chelation results in the formation of highly stable coordination complexes. researchgate.netmdpi.com The rigid framework of the pyridine ring, combined with the flexibility of the donor-containing side arms, allows for precise control over the geometry and electronic properties of the resulting metal complexes. nih.govrsc.org

These ligands are significant in contemporary chemistry for several reasons:

Versatility: They can be readily modified with various donor groups (containing N, O, or S atoms), allowing for the fine-tuning of the ligand's steric and electronic properties to suit specific metal ions and applications. mdpi.com

Stability: The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, is a key feature. This stability is crucial for the development of robust catalysts and materials. researchgate.net

Diverse Applications: The resulting coordination complexes are integral to a wide range of applications, including the development of luminescent materials, catalysts for organic synthesis, magnetic materials, and agents for the separation of lanthanides and actinides. acs.orgnih.gov

Overview of 2,6-Bis(tetrazolyl)pyridine as a Terdentate N-Donor Ligand

This compound is a prime example of a pyridine-based multidentate ligand. It features a central pyridine ring flanked by two tetrazole rings at the 2 and 6 positions. This arrangement allows it to act as a terdentate N-donor ligand, coordinating to a metal ion through the nitrogen atom of the pyridine ring and one nitrogen atom from each of the two tetrazole rings. researchgate.net

The key characteristics of this compound as a ligand include:

Strong Coordination: The nitrogen-rich tetrazole rings are excellent sigma donors, forming strong bonds with a variety of metal ions. researchgate.net

Planar Geometry: The ligand generally adopts a planar or near-planar conformation, which can influence the stereochemistry of the resulting metal complex. researchgate.net

Anionic Potential: The tetrazole rings can be deprotonated to form tetrazolate anions, creating a dianionic ligand. This charge influences the properties of the coordination complex, often leading to neutral complexes with divalent metal ions. researchgate.net

The structure of this compound allows for the formation of stable, often octahedral, complexes with a range of transition metals. These complexes are at the forefront of research in areas such as catalysis and materials science. acs.org

Historical Context and Evolution of Research on 2,6-Bis(azolyl)pyridine Ligands

The study of 2,6-bis(azolyl)pyridine ligands has evolved significantly over the past few decades, building upon the foundational work on terpyridine and its analogues. Initially, research focused on ligands with more common azole rings like pyrazole (B372694) and imidazole. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine have been investigated as ligands for over 15 years, offering different electronic properties compared to the more extensively studied terpyridines. researchgate.net

The introduction of other azole rings, such as triazoles and tetrazoles, expanded the scope of this ligand family. The synthesis of this compound itself represented a significant step, providing a ligand with unique electronic and coordination properties. Early work focused on the fundamental synthesis and characterization of these ligands and their simple coordination complexes. researchgate.net

More recently, research has shifted towards exploiting the specific properties of the resulting metal complexes for advanced applications. This includes the development of:

Luminescent Materials: Lanthanide complexes with these ligands have shown promise for applications in biological sensing. researchgate.netrsc.org

Spin Crossover (SCO) Materials: Iron(II) complexes with 2,6-bis(azolyl)pyridine ligands can exhibit spin-state switching, a property of interest for molecular switches and data storage. researchgate.net

Catalysis: Ruthenium(II) complexes bearing this compound ligands have been developed for transfer hydrogenation reactions.

This evolution reflects a broader trend in coordination chemistry, moving from fundamental synthesis to the rational design of functional materials.

Scope and Academic Relevance of Current Investigations

Current research on this compound and its analogues is highly interdisciplinary, spanning organic synthesis, coordination chemistry, materials science, and catalysis. The academic relevance of these investigations is underscored by their potential to address key scientific challenges.

Key areas of current investigation include:

Design of Novel Ligands: Researchers are actively developing new derivatives of this compound with different substituents on the pyridine or tetrazole rings to fine-tune their properties. rsc.org

Supramolecular Assemblies: The ability of these ligands to form well-defined structures with metal ions is being exploited to create complex supramolecular architectures, including coordination polymers and nanostructures. acs.orgnih.gov

Photophysical Properties: A significant focus is on the luminescent properties of complexes containing these ligands, particularly with lanthanide and transition metals, for applications in organic light-emitting diodes (OLEDs) and bio-imaging. nih.gov

Magnetic Materials: The investigation of spin crossover behavior in iron(II) complexes remains a vibrant area of research, with the goal of developing new types of molecular memory. researchgate.net

Catalysis: The development of more efficient and selective catalysts for a variety of organic transformations is an ongoing pursuit. researchgate.net

The continued exploration of this compound and related ligands is expected to lead to the discovery of new materials and technologies with significant societal impact.

Research Findings on 2,6-Bis(azolyl)pyridine Ligands and their Complexes

| Ligand/Complex | Metal Ion | Key Finding | Application Area |

| 2,6-Di(1H-tetrazol-1-yl)pyridine (DTP) | Cu(II) | Forms a 1D coordination polymer. researchgate.net | Materials Chemistry |

| This compound | Ru(II) | Ruthenium(II) complexes act as catalysts for the transfer hydrogenation of ketones. | Catalysis |

| Pyridine-bistetrazolate (pytz) scaffolds | Eu(III), Tb(III) | Ligand substitution allows for tuning of luminescent properties, with some complexes showing high quantum yields for Europium emission. rsc.org | Luminescent Materials |

| 2,6-Bis(1H-pyrazol-1-yl)-6-(1H-tetrazol-5-yl)pyridine (ptp) | Fe(II) | Forms bi-stable charge-neutral spin-crossover (SCO) complexes. | Molecular Switches |

| 2,6-Bis(azolyl)pyridines | Various | Used in the design of supramolecular assemblies and for the separation of lanthanides and actinides. nih.gov | Supramolecular Chemistry, Separation Science |

Structure

3D Structure

Properties

Molecular Formula |

C7H5N9 |

|---|---|

Molecular Weight |

215.18 g/mol |

IUPAC Name |

2,6-bis(2H-tetrazol-5-yl)pyridine |

InChI |

InChI=1S/C7H5N9/c1-2-4(6-9-13-14-10-6)8-5(3-1)7-11-15-16-12-7/h1-3H,(H,9,10,13,14)(H,11,12,15,16) |

InChI Key |

JNFNAWKHINCFOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C2=NNN=N2)C3=NNN=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Precursor Chemistry

Established Synthetic Routes to 2,6-Bis(tetrazolyl)pyridine

The synthesis of this compound has been approached through several key methodologies, primarily involving the transformation of dinitrile precursors and the utilization of versatile building blocks.

Synthesis from 2,6-Pyridinedicarbonitrile and Related Dinitriles

A primary and well-established route to this compound involves the [2+3] cycloaddition reaction of an azide (B81097) source with 2,6-pyridinedicarbonitrile. This method is a direct and efficient way to construct the two tetrazole rings onto the pyridine (B92270) scaffold.

The reaction typically involves treating 2,6-pyridinedicarbonitrile with an excess of sodium azide in a suitable solvent, often dimethylformamide (DMF). The addition of a proton source, such as ammonium (B1175870) chloride or a Lewis acid like lithium chloride, is crucial for the reaction to proceed. chemicalbook.com The reaction mixture is heated to facilitate the cycloaddition. chemicalbook.com This process converts the nitrile functional groups into the corresponding tetrazole rings. 2,6-Pyridinedicarbonitrile itself is a versatile intermediate in organic synthesis, serving as a precursor for various substituted pyridine products, including bis-tetrazoles and other tridentate ligands. guidechem.com

A typical procedure involves the suspension of 2,6-pyridinedicarbonitrile, sodium azide, ammonium chloride, and lithium chloride in anhydrous DMF, which is then stirred at elevated temperatures (e.g., 110 °C) for several hours. chemicalbook.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the product is typically isolated by pouring the reaction mixture into water and collecting the resulting precipitate.

| Reactant | Reagents | Solvent | Temperature | Time | Yield |

| 2,6-Pyridinedicarbonitrile | Sodium azide, Ammonium chloride, Lithium chloride | DMF | 110 °C | 10 h | High |

Utilizing 2,6-Dicyano-4-pyrone as a Multifarious Building Block

A more recent and innovative approach utilizes 2,6-dicyano-4-pyrone as a versatile precursor. nih.govacs.org This methodology involves a multi-step synthesis that first constructs a 2,6-bis(tetrazolyl)-4-pyrone intermediate, which is then converted to the desired pyridine derivative. nih.govacs.org

The initial step involves the reaction of 2,6-dicyano-4-pyrone with an excess of sodium azide. acs.org This reaction proceeds selectively at the cyano groups via a [3+2]-cycloaddition, without opening the pyrone ring, to yield 2,6-bis(tetrazolyl)-4-pyrone in high yield (e.g., 87%). nih.govacs.org The selectivity is attributed to the coordination of the cyano group with hydrazoic acid, which is formed in situ. acs.org

The subsequent step involves the transformation of the 2,6-bis(tetrazolyl)-4-pyrone into the corresponding 4-hydroxypyridine (B47283) derivative. This is achieved by reacting the pyrone intermediate with aqueous ammonia (B1221849). nih.govacs.org The reaction proceeds via a chemoselective ring-opening of the pyrone, followed by recyclization to form the pyridine ring. acs.org This transformation can take an extended period at room temperature. nih.govacs.org The resulting 2,6-bis(tetrazolyl)pyridin-4-ol exists in tautomeric equilibrium with its 4-pyridone form. nih.govacs.org

| Starting Material | Intermediate | Reagents for Conversion | Final Product | Overall Yield |

| 2,6-Dicyano-4-pyrone | 2,6-Bis(tetrazolyl)-4-pyrone | 1. NaN₃, NH₄Cl, THF/H₂O2. aq. NH₃ | 2,6-Bis(tetrazolyl)pyridin-4-ol | 63-87% |

'Click' Chemistry Approaches to Related Pyridine-Azole Systems

"Click" chemistry, a concept introduced by K. B. Sharpless, refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov While the direct synthesis of this compound via a click reaction is not the standard approach (as tetrazole formation from nitriles and azides is not typically categorized under CuAAC), the principles of click chemistry are highly relevant for the synthesis of related pyridine-azole systems, particularly pyridine-bis(triazole) ligands. nih.govnih.gov

The synthesis of such systems often starts with a pyridine scaffold containing two terminal alkyne or azide functionalities. For example, a di-functionalized pyridine core can be reacted with a corresponding azide or alkyne partner in the presence of a copper(I) catalyst to construct the triazole rings. nih.gov This methodology offers a modular and highly efficient way to build complex ligand architectures. nih.govnih.gov The reaction is typically carried out in benign solvents, often including water, and proceeds at or near room temperature. organic-chemistry.org The resulting triazole products are often easily isolated. organic-chemistry.org

For instance, a synthetic route might involve the preparation of a diazide-functionalized pyridine derivative, which is then subjected to a CuAAC reaction with a terminal alkyne containing desired peripheral groups. nih.gov This approach allows for the introduction of a wide variety of substituents onto the triazole rings, enabling fine-tuning of the ligand's properties. nih.gov

Functionalization Strategies and Ligand Derivatization

The modification of the this compound scaffold is crucial for tailoring its properties for specific applications. Functionalization can be targeted at either the central pyridine ring or the peripheral tetrazole moieties.

Introduction of Substituents on the Pyridine Ring

Introducing substituents onto the pyridine ring of this compound can be challenging due to the presence of the electron-withdrawing tetrazole groups, which deactivate the ring towards electrophilic substitution. However, strategies involving precursor functionalization or nucleophilic substitution on activated pyridine rings can be employed.

One effective strategy is to start with a pre-functionalized pyridine precursor. For example, using a substituted 2,6-pyridinedicarbonitrile allows for the introduction of substituents at various positions of the pyridine ring. The synthesis of 2,6-bis(tetrazolyl)pyridin-4-ol from 2,6-dicyano-4-pyrone is an example where a hydroxyl group is introduced at the 4-position. nih.govacs.org This hydroxyl group can then potentially serve as a handle for further derivatization.

Late-stage functionalization (LSF) techniques, such as C-H activation, offer powerful tools for modifying pyridine rings in complex molecules. unimi.it While specific examples on this compound are not abundant, general methods for pyridine functionalization could be adapted. For instance, transition-metal-catalyzed C-H functionalization can be used to introduce alkyl or aryl groups at specific positions, often directed by a coordinating group on the molecule. nih.gov

Modification of Tetrazole Moieties

The tetrazole rings themselves offer opportunities for derivatization. The acidic proton on the tetrazole ring can be replaced by various substituents. Alkylation or acylation of the tetrazole rings are common modifications. However, these reactions can lead to mixtures of N-1 and N-2 substituted isomers, which can be a challenge for purification and characterization. nih.gov

The choice of alkylating or acylating agent and the reaction conditions can influence the regioselectivity of the substitution. For instance, in related bis-tetrazole systems, alkylation can be achieved using alkyl halides in the presence of a base. nih.gov The properties of the resulting N-substituted tetrazole derivatives, such as their coordination behavior and solubility, can be significantly different from the parent N-H tetrazole.

Asymmetric Ligand Synthesis Approaches

While direct asymmetric synthesis of the this compound core is not extensively documented, a prominent strategy for introducing chirality to 2,6-disubstituted pyridine ligands involves the use of chiral precursors or auxiliaries. This approach ensures the final ligand possesses the desired stereochemistry, which is crucial for applications in asymmetric catalysis.

A representative method for creating chiral, linear pyridine-based ligands starts with a common precursor, pyridine-2,6-dicarbonyl dichloride. nih.gov Chirality is incorporated by coupling this precursor with a chiral amino acid ester. For instance, the reaction with D-alanyl methyl ester introduces a chiral center into the ligand framework. nih.gov

Two primary methods for this coupling reaction have been reported: nih.govresearchgate.net

Method A (Mixed Anhydride): This approach involves reacting 2,6-pyridinedicarboxylic acid with ethyl chloroformate and triethylamine (B128534) at low temperatures (-15 °C) to form a mixed anhydride (B1165640) in situ. Subsequent addition of the chiral amino acid ester, such as D-alanyl methyl ester, leads to the formation of the chiral bis-ester product. nih.gov

Method B (Acid Chloride): A more direct route involves the reaction of pyridine-2,6-dicarbonyl dichloride with the chiral amino acid ester in the presence of a base like triethylamine to neutralize the HCl byproduct. This reaction is also typically performed at reduced temperatures (-10 °C) to control reactivity. nih.govresearchgate.net

Following the introduction of the chiral component, further chemical transformations can be performed. For example, the resulting bis-ester can be converted into a bis-hydrazide via hydrazinolysis with hydrazine (B178648) hydrate. nih.gov This intermediate serves as a versatile platform for synthesizing a wider range of chiral ligands by reacting it with various aldehydes or anhydrides. nih.gov While these examples lead to chiral bis(carboxamide) pyridine derivatives, the fundamental principle of using chiral building blocks like amino acid esters to functionalize a pyridine-2,6-dicarbonyl scaffold represents a viable and established approach for designing asymmetric ligands related to the this compound family.

High-Yield Synthesis and Scalability Considerations

For the broader application of this compound and related heterocyclic ligands, the development of high-yield and scalable synthetic routes is paramount. A key strategy involves the de novo synthesis of the pyridine ring from acyclic precursors, which allows for the direct installation of desired functional groups, bypassing multi-step modifications of a pre-existing pyridine ring. nih.gov

The cyano groups of 2,6-dicyano-4-pyrone are highly reactive and can be selectively transformed into various five-membered heterocycles, including tetrazoles, through [3+2]-cycloaddition reactions. nih.govacs.orgnih.gov This modularity allows for the construction of a library of 2,6-bis(hetaryl)-4-pyrones.

The final and crucial step is the conversion of the pyrone core into the pyridine ring. This is efficiently achieved through a chemoselective ring-opening and closing reaction with ammonia. nih.govacs.org The 2,6-bis(hetaryl)-4-pyrone precursors are treated with an ethanolic ammonia solution at elevated temperatures (100 °C) in an autoclave to yield the corresponding 2,6-bis(hetaryl)-4-pyridinols. nih.gov This transformation has been shown to be effective for pyrones bearing tetrazole and oxadiazole moieties, with yields ranging from 63% to 87%. nih.govacs.orgnih.gov The variability in yield is influenced by the nature of the heterocyclic substituents and the solubility of the starting pyrone material. nih.govacs.org

| Starting Precursor | Product | Yield (%) |

|---|---|---|

| 2,6-bis(hetaryl)-4-pyrone (General) | 2,6-bis(hetaryl)-4-pyridine | 63-87 |

| Diethyl Acetonedioxalate (to precursor) | 2,6-dicyano-4-pyrone | 45 (overall) |

This synthetic route represents a significant advancement, providing a scalable and high-yielding pathway to functionalized 2,6-bis(azolyl)pyridines, including tetrazole derivatives, which are of high interest for creating novel coordination compounds. nih.gov

Coordination Chemistry of 2,6 Bis Tetrazolyl Pyridine Ligands

Complexation with Transition Metal Ions

The 2,6-bis(tetrazolyl)pyridine ligand readily forms stable complexes with a variety of transition metal ions, leading to compounds with interesting structural features and physical properties.

| Complex Type | Coordination Geometry | Key Structural Features | Reference |

| [Ru(L)2]2+ type | Octahedral | Tridentate coordination of the ligand | tudublin.iebohrium.comnih.gov |

| Heteroleptic Complexes | Distorted Octahedral | Combination with other polypyridyl ligands | nih.gov |

Platinum Complexes and Supramolecular Interactions

Platinum(II) complexes with ligands analogous to this compound, such as 2,6-bis(N-pyrazolyl)pyridine, have been shown to form square planar geometries. These planar complexes can engage in supramolecular assembly through various non-covalent interactions, including π-π stacking and Pt···Pt interactions. semanticscholar.org For example, the crystal structure of [Pt(bpp)Cl]Cl·2H₂O reveals that the square planar cations stack in a head-to-tail fashion, forming a linear chain structure with alternating Pt···Pt distances of 3.39 and 3.41 Å. semanticscholar.org These supramolecular interactions can significantly influence the photophysical properties of the complexes, leading to the emergence of new emission bands in the solid state. The self-assembly of such complexes can be controlled by factors like solvent composition and the nature of the ancillary ligands, leading to the formation of diverse nanostructures. nih.gov

| Interaction Type | Description | Consequence |

| π-π Stacking | Overlap of aromatic rings of adjacent complexes. | Influences crystal packing and electronic properties. |

| Pt···Pt Interactions | Close approach of platinum centers in stacked complexes. | Can lead to new photophysical phenomena. |

| Anion-π Interactions | Interaction between an anion and the π-system of the ligand. | Can drive the formation of specific self-assembled architectures. researchgate.net |

Iron Complexes and Spin Crossover Phenomena

Iron(II) complexes with alkylated 2,6-bis(tetrazol-5-yl)pyridine ligands exhibit fascinating spin crossover (SCO) behavior. researchgate.net These octahedral [Fe(R₂btp)₂]²⁺ complexes can switch between a high-spin (HS) and a low-spin (LS) state in response to external stimuli such as temperature. researchgate.net The spin transition is often accompanied by a color change, a phenomenon known as thermochromism.

The SCO properties are highly sensitive to the nature of the alkyl substituents on the tetrazolyl rings, the counteranion, and the presence of solvent molecules in the crystal lattice. researchgate.net For instance, the complex Fe(tBu₂btp)₂₂·4CH₂Cl₂ is blocked in the high-spin state, but its unsolvated form undergoes a two-step spin transition with a hysteresis loop. researchgate.net This solvent-dependent SCO highlights the crucial role of supramolecular interactions in modulating the magnetic properties of these materials.

| Complex | Spin Transition Temperature (T1/2) | Hysteresis Width | Key Feature |

| Fe(tBu₂btp)₂₂ (unsolvated) | T1/2↓=194 K, T1/2↑=217 K and T1/2↓=135 K, T1/2↑=137 K | 23 K | Two-step spin transition. researchgate.net |

| [Fe(L1)₂][BF₄]₂ | ~254 K | - | Gradual spin-state switching. tudublin.ie |

| [Fe(L2)₂][BF₄]₂ | Stepwise SCO at 313 K and 321 K | - | Stepwise and abrupt spin-state switching. tudublin.ie |

Copper, Cobalt, Nickel, and Zinc Coordination

The coordination chemistry of this compound with first-row transition metals like copper(II), cobalt(II), nickel(II), and zinc(II) has been explored with related pyridyl-tetrazole ligands. These studies show that the coordination mode and stoichiometry of the resulting complexes depend on the metal ion and the reaction conditions. For example, with pyridyl-tetrazole ligands containing alkyl or alkyl halide pendant arms, copper, nickel, and zinc tend to form 1:1 metal-to-ligand complexes, while cobalt forms 1:2 complexes. bohrium.com

X-ray crystallographic studies of cobalt(II) complexes with such ligands reveal a distorted octahedral geometry, with the ligand chelating to the metal center. bohrium.com Magnetic measurements indicate high-spin configurations for the cobalt(II) and copper(II) complexes. bohrium.com The coordination geometry around the metal ion is influenced by the electronic configuration of the metal, with Zn(II) (d¹⁰) adopting more distorted geometries compared to Ni(II) (d⁸). nih.gov

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Coordination Geometry | Magnetic Properties |

| Copper(II) | 1:1 | Distorted Octahedral/Square Pyramidal | Paramagnetic (High-Spin) bohrium.com |

| Cobalt(II) | 1:2 | Distorted Octahedral | Paramagnetic (High-Spin) bohrium.com |

| Nickel(II) | 1:1 | Octahedral | Paramagnetic bohrium.com |

| Zinc(II) | 1:1 | Distorted Tetrahedral/Octahedral | Diamagnetic |

Complexation with Lanthanide and Actinide Ions

The this compound ligand and its derivatives have proven to be excellent sensitizers for the luminescence of lanthanide ions and also show potential for the selective complexation of actinides.

Luminescent Lanthanide Complexes and Sensitization Mechanisms

The deprotonated bis-tetrazolate-pyridine ligand acts as an efficient "antenna" for sensitizing the luminescence of both visible and near-infrared emitting lanthanide ions. rsc.org This process, known as the antenna effect, involves the absorption of light by the ligand, followed by an efficient intramolecular energy transfer from the ligand's excited triplet state to the accepting energy levels of the lanthanide ion. This energy transfer then results in the characteristic sharp emission lines of the lanthanide ion.

These complexes exhibit unusually high luminescence quantum yields, reaching up to 98% for terbium and 43% for europium in some cases. rsc.orgresearchgate.net The photophysical properties can be tuned by modifying the substituents on the pyridine (B92270) ring, which can alter the solubility and the energy levels of the ligand. rsc.org The sensitization efficiency is dependent on the energy gap between the ligand's triplet state and the emissive level of the lanthanide ion. For an efficient energy transfer to occur, the triplet state of the ligand should be appropriately positioned above the emissive level of the lanthanide ion. researchgate.net

| Lanthanide Ion | Quantum Yield (Solid State) | Key Emission Wavelengths | Sensitization Efficiency |

| Europium(III) | up to 70% | ~590, 615, 650, 700 nm | High rsc.orgacs.org |

| Terbium(III) | up to 98% | ~490, 545, 585, 620 nm | Very High rsc.orgacs.org |

| Neodymium(III) | 0.21% | Near-IR | Moderate rsc.org |

The coordination of water molecules to the lanthanide ion can significantly quench the luminescence. Therefore, the design of anhydrous complexes is crucial for achieving high quantum yields.

Information regarding the complexation of this compound with actinide ions is less prevalent in the literature compared to lanthanides. However, related nitrogen-containing heterocyclic ligands have shown promise in the selective separation of trivalent actinides from lanthanides. nih.gov The selectivity is attributed to the subtle differences in the bonding nature between actinides and lanthanides with soft donor ligands. Further research in this area could lead to the development of efficient extractants for nuclear waste reprocessing.

Coordination Modes for Lanthanide/Actinide Separation

The ligand 2,6-bis(1H-tetrazol-5-yl)pyridine (H₂BTzP) has demonstrated notable potential for the separation of trivalent actinides from lanthanides, a critical step in the partitioning and transmutation strategy for managing nuclear waste. The separation efficiency stems from the ligand's ability to selectively coordinate with actinide ions over lanthanide ions in solution.

In extraction studies using an organic solution of H₂BTzP, the ligand shows a strong preference for Americium(III) over Europium(III). The coordination mode involves the formation of a 1:2 metal-ligand complex, specifically [Am(HBTzP)₂]⁺, in the organic phase. This stoichiometry was determined through slope analysis of the extraction data. The separation factor (SF Am/Eu), a measure of the selectivity, was found to be approximately 10. This selectivity is attributed to a higher degree of covalency in the Am(III)-ligand bond compared to the more ionic Eu(III)-ligand interaction, a difference often observed in complexes with soft N-donor ligands.

Spectroscopic and computational studies support the coordination of the deprotonated ligand to the metal center. The ligand acts as a tridentate N-donor, utilizing the central pyridine nitrogen and one nitrogen atom from each of the two tetrazolate rings. This coordination behavior is crucial for its efficacy as a selective extractant in nuclear fuel reprocessing.

Crystal Engineering and Solid-State Coordination Architectures

The structural versatility of this compound ligands allows for the creation of diverse solid-state coordination architectures. Depending on the specific isomer of the ligand and the metal ion involved, structures can range from discrete mononuclear complexes to extended coordination polymers.

For instance, the isomer 2,6-di(1H-tetrazol-1-yl)pyridine (DTP) reacts with cupric chloride (CuCl₂) to form a one-dimensional (1D) coordination polymer with the formula [Cu(DTP)Cl₂(H₂O)]n. researchgate.net In this architecture, the DTP molecule acts as a bridging ligand, linking copper(II) centers. The coordination occurs through the N4 atoms of the two tetrazole rings, while the central pyridine nitrogen atom does not participate in coordination. researchgate.net This bridging mode results in a polymeric chain, showcasing the ligand's utility in crystal engineering to build extended networks.

In contrast, when 2,6-bis(1H-tetrazol-5-yl)pyridine (H₂BTzP) is complexed with neodymium(III), it forms a discrete, neutral mononuclear complex, [Nd(HBTzP)₂(NO₃)(H₂O)₃]·2H₂O. Here, two doubly deprotonated (BTzP)²⁻ ligands and one singly deprotonated (HBTzP)⁻ ligand coordinate to the central Nd(III) ion. This results in a nine-coordinate neodymium center, demonstrating how the deprotonation state of the tetrazole rings can influence the final solid-state structure.

Single-Crystal X-ray Diffraction Analysis of Complexes

Single-crystal X-ray diffraction has been indispensable in elucidating the precise coordination environments and structural features of this compound complexes.

Analysis of the copper complex, [Cu(DTP)Cl₂(H₂O)]n , reveals a distorted octahedral geometry around the Cu(II) ion. The coordination sphere is composed of two N4 atoms from two different bridging DTP ligands, two chloride ions, and one oxygen atom from a water molecule. researchgate.net The remaining coordination site is occupied by a chloride ion from an adjacent complex unit, leading to the 1D polymeric chain.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.135(2) |

| b (Å) | 15.209(3) |

| c (Å) | 11.097(2) |

| β (°) | 94.75(3) |

| Volume (ų) | 1367.6(5) |

For the neodymium complex, [Nd(HBTzP)₂(NO₃)(H₂O)₃]·2H₂O , the Nd(III) ion is nine-coordinate. The coordination environment is satisfied by three nitrogen atoms from a tridentate (HBTzP)⁻ ligand, three nitrogen atoms from another tridentate (HBTzP)⁻ ligand, a bidentate nitrate (B79036) anion, and one water molecule. The structure reveals that the ligand coordinates in a meridional fashion, similar to terpyridine complexes.

Furthermore, studies on alkylated derivatives with iron(II) have yielded complexes like Fe(tBu₂btp)₂₂ , where tBu₂btp is a di-tert-butylated 2,6-bis(tetrazol-5-yl)pyridine. researchgate.net In this octahedral complex, two ligands coordinate meridionally to the Fe(II) center. researchgate.net

| Complex | Bond | Length (Å) |

|---|---|---|

| [Cu(DTP)Cl₂(H₂O)]n researchgate.net | Cu–N4 | 2.022(2) |

| Cu–Cl | 2.285(1) - 2.964(1) | |

| [Nd(HBTzP)₂(NO₃)(H₂O)₃] | Nd–N(pyridine) | ~2.66 |

| Nd–N(tetrazole) | ~2.62 |

Ligand Conformation and Flexibility in Coordination

The conformation of the this compound ligand is a key factor in determining the structure of its metal complexes. The free 2,6-di(1H-tetrazol-1-yl)pyridine (DTP) ligand adopts a thermodynamically stable, almost flat molecular geometry. researchgate.net The two tetrazole rings are positioned trans with respect to the C-N bonds linking them to the pyridine ring.

In the case of H₂BTzP coordinating to Nd(III), the ligand adopts a tridentate, meridional conformation, wrapping around the metal ion. This conformation is essential for achieving a stable complex with the large lanthanide ion. The flexibility of the tetrazole rings allows for the necessary orientation of the nitrogen donor atoms to form a stable nine-coordinate complex. This adaptability highlights the ligand's versatile nature in forming diverse coordination architectures.

Solution-Phase Coordination Equilibria

Understanding the coordination equilibria in solution is fundamental to applying this compound ligands in processes like solvent extraction. Studies on the complexation of Am(III) and Eu(III) with H₂BTzP have provided insights into the species formed and their relative stabilities.

Using UV-Vis spectrophotometry and time-resolved laser-induced fluorescence spectroscopy (TRLFS), the formation of 1:1 and 1:2 (metal:ligand) complexes with both Am(III) and Eu(III) has been identified in solution. The complexation is pH-dependent, reflecting the deprotonation of the acidic tetrazole protons.

| Complex Species | log β (Am³⁺) | log β (Eu³⁺) |

|---|---|---|

| [M(HBTzP)]²⁺ | 6.41 ± 0.09 | 6.25 ± 0.08 |

| [M(HBTzP)₂]⁺ | 12.18 ± 0.07 | 11.41 ± 0.11 |

The thermodynamic parameters for the complexation reaction show that the process is favored by both enthalpy and entropy changes. The more exothermic enthalpy of complexation for Am(III) compared to Eu(III) suggests a stronger metal-ligand bond, consistent with the greater covalent character of the Am-N bonds. This detailed understanding of the solution-phase equilibria is vital for optimizing separation processes based on this class of ligands.

Advanced Spectroscopic and Characterization Techniques in Complex Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 2,6-bis(tetrazolyl)pyridine. Both ¹H and ¹³C NMR provide critical information about the molecular framework by probing the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the protons of the pyridine (B92270) ring are expected to exhibit characteristic chemical shifts. Due to the electron-withdrawing nature of the two tetrazolyl substituents at the 2 and 6 positions, the pyridine protons would be deshielded and thus resonate at a lower field compared to unsubstituted pyridine. The spectrum would typically show a triplet for the proton at the 4-position (H-4) and a doublet for the protons at the 3 and 5-positions (H-3 and H-5). The integration of these signals would correspond to a 1:2 proton ratio. The proton of the tetrazole ring (N-H) would likely appear as a broad singlet at a much lower field, often in the range of 15-17 ppm, due to its acidic nature and potential for hydrogen bonding.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the pyridine ring will show distinct resonances. The carbons attached to the nitrogen atom (C-2 and C-6) are the most deshielded, followed by the carbon at the 4-position (C-4), and then the carbons at the 3 and 5-positions (C-3 and C-5). The carbon atom of the tetrazole ring would also have a characteristic chemical shift. The symmetry of the molecule would result in three signals for the pyridine carbons and one signal for the two equivalent tetrazole carbons.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Pyridine H-3, H-5 | ~8.0 - 8.5 | Doublet |

| ¹H | Pyridine H-4 | ~8.5 - 9.0 | Triplet |

| ¹H | Tetrazole N-H | ~15.0 - 17.0 | Broad Singlet |

| ¹³C | Pyridine C-3, C-5 | ~120 - 125 | - |

| ¹³C | Pyridine C-4 | ~140 - 145 | - |

| ¹³C | Pyridine C-2, C-6 | ~150 - 155 | - |

| ¹³C | Tetrazole C | ~155 - 160 | - |

Mass Spectrometry (MS) for Molecular Weight and Composition Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. The molecular formula of this compound is C₇H₅N₉, with a calculated molecular weight of approximately 215.17 g/mol . mdpi.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm this composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact (EI) or electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation. A common fragmentation pathway for tetrazole-containing compounds is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. mdpi.com For this compound, the initial fragmentation would likely involve the sequential loss of two nitrogen molecules from the tetrazole rings. Further fragmentation could involve the cleavage of the pyridine ring. The observation of fragment ions corresponding to these losses would strongly support the proposed structure. For instance, a peak at m/z 187 would correspond to the loss of one N₂ molecule, and a subsequent peak at m/z 159 would indicate the loss of a second N₂ molecule.

| m/z | Proposed Fragment | Description |

|---|---|---|

| 215 | [M]⁺ | Molecular Ion |

| 187 | [M - N₂]⁺ | Loss of one nitrogen molecule |

| 159 | [M - 2N₂]⁺ | Loss of two nitrogen molecules |

| 131 | [M - 2N₂ - HCN]⁺ | Further fragmentation of the pyridine ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key method for identifying the functional groups present in this compound. The IR spectrum reveals the vibrational frequencies of the bonds within the molecule, providing a molecular fingerprint.

The spectrum of this compound is expected to show several characteristic absorption bands. The stretching vibrations of the aromatic C-H bonds of the pyridine ring typically appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and tetrazole rings will give rise to a series of sharp bands in the fingerprint region, between 1400 and 1600 cm⁻¹. The N-H stretching vibration of the tetrazole ring is expected to produce a broad band in the region of 3200-3600 cm⁻¹, with the broadening due to hydrogen bonding. The N=N stretching vibrations of the tetrazole ring are also expected in the fingerprint region. Upon complexation with a metal ion, shifts in the positions of the C=N and N=N stretching bands can be observed, indicating coordination of the nitrogen atoms to the metal center. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Tetrazole | 3200 - 3600 (broad) |

| C-H Stretch | Pyridine | 3000 - 3100 |

| C=N Stretch | Pyridine/Tetrazole | 1550 - 1600 |

| C=C Stretch | Pyridine | 1400 - 1500 |

| N=N Stretch | Tetrazole | 1200 - 1300 |

UV-Visible Absorption Spectroscopy of Ligands and Complexes

UV-Visible absorption spectroscopy provides insights into the electronic transitions within this compound and its metal complexes. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The UV-Vis spectrum of the free this compound ligand is expected to show intense absorption bands in the ultraviolet region, corresponding to π→π* transitions within the aromatic pyridine and tetrazole rings. Upon coordination to a metal ion, these absorption bands may undergo a bathochromic (red) or hypsochromic (blue) shift. More significantly, new absorption bands may appear, which are often attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For instance, the absorption window of lanthanide complexes with bis-tetrazolate-pyridine ligands has been observed to extend towards the visible region, up to 330 nm. researchgate.net This "antenna effect" is crucial for the sensitization of lanthanide luminescence, where the ligand absorbs light and transfers the energy to the metal ion.

| Compound Type | Transition Type | Typical λₘₐₓ (nm) |

|---|---|---|

| Free Ligand | π→π | ~250 - 300 |

| Metal Complex | π→π (shifted) | ~260 - 320 |

| Metal Complex | LMCT/MLCT | ~300 - 400 |

Luminescence Spectroscopy: Emission and Excitation Profiles

Luminescence spectroscopy is a highly sensitive technique used to study the emissive properties of this compound complexes, particularly those involving lanthanide ions. This technique involves exciting the sample at a specific wavelength and measuring the emitted light at a different wavelength.

Complexes of this compound with lanthanide ions such as Europium(III) and Terbium(III) are known to be highly luminescent. researchgate.net The excitation spectrum, which is a plot of emission intensity at a fixed wavelength versus the excitation wavelength, often resembles the absorption spectrum of the ligand. This confirms the energy transfer from the ligand to the metal ion (the antenna effect).

The emission spectrum, which is a plot of emission intensity versus wavelength at a fixed excitation wavelength, shows the characteristic sharp emission bands of the lanthanide ion. For Eu(III) complexes, the emission spectrum is dominated by transitions from the ⁵D₀ excited state to the ⁷Fⱼ ground state levels, with the most intense peak typically being the ⁵D₀ → ⁷F₂ transition at around 615 nm, which corresponds to a red emission. mdpi.comnih.gov For Tb(III) complexes, the emission spectrum shows characteristic peaks arising from the ⁵D₄ → ⁷Fⱼ transitions, with the most prominent peak being the ⁵D₄ → ⁷F₅ transition at approximately 545 nm, resulting in a green emission. mdpi.comnih.gov The high luminescence quantum yields of these complexes make them promising materials for various applications, including bio-imaging and lighting devices. researchgate.netnih.gov

| Lanthanide Ion | Transition | Typical Emission Wavelength (nm) | Observed Color |

|---|---|---|---|

| Europium(III) | ⁵D₀ → ⁷F₂ | ~615 | Red |

| Europium(III) | ⁵D₀ → ⁷F₁ | ~590 | Orange |

| Terbium(III) | ⁵D₄ → ⁷F₅ | ~545 | Green |

| Terbium(III) | ⁵D₄ → ⁷F₆ | ~490 | Blue-Green |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

In iron(II) complexes such as [Fe(R2btp)2]2+, where the ligand acts as a tridentate chelator, DFT calculations are crucial for investigating spin crossover (SCO) behavior. researchgate.net The relative energies of the high-spin (HS) and low-spin (LS) states can be calculated to predict or explain the temperature and conditions under which a spin transition occurs. The electronic structure analysis reveals that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the bonding. For instance, in related ruthenium complexes, the HOMO is often centered on the metal, while the LUMO is localized on the ligand orbitals, which is fundamental to the charge transfer properties of the complex. nih.gov

DFT is also used to analyze the geometry of these complexes. For analogous [Fe(bpp)2]2+ (where bpp is 2,6-bis(pyrazolyl)pyridine), calculations have shown that the low-spin state minimizes to an almost perfect D2d-symmetric coordination geometry. nih.gov In contrast, the high-spin state is thermodynamically favored at room temperature and exhibits significant angular distortion. nih.gov These computational models allow for a systematic survey of the coordination geometry landscape, helping to rationalize how crystal packing and intramolecular forces influence the final structure. nih.gov

Table 1: Representative DFT-Calculated Parameters for a High-Spin Iron(II) bis-Tridentate Ligand Complex Data based on analogous 2,6-bis(pyrazolyl)pyridine systems as a model for theoretical investigations.

| Parameter | Description | Calculated Value |

| ΔG298 (HS-LS) | Gibbs free energy difference between high-spin and low-spin states at 298 K. | -34.5 kJ mol⁻¹ nih.gov |

| T1/2 (gas-phase) | Predicted spin-transition temperature in the gas phase. | 189 K nih.gov |

| Fe-N{pyridyl} Bond Length | The distance between the iron center and the central pyridine (B92270) nitrogen. | ~2.20 Å |

| Fe-N{tetrazolyl} Bond Length | The distance between the iron center and the outer tetrazole nitrogens. | ~2.25 Å |

| N-Fe-N Bite Angle | The angle formed by the coordinating nitrogens of a single ligand with the iron center. | ~75-80° |

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the excited-state properties of molecules, making it essential for understanding the photophysics of 2,6-bis(tetrazolyl)pyridine complexes. These calculations can predict absorption and emission spectra and clarify the nature of the electronic transitions involved.

For lanthanide complexes, the ligand's ability to absorb light and transfer that energy to the metal center (a process known as the antenna effect) is critical for achieving bright luminescence. nih.govresearchgate.net TD-DFT is used to calculate the energy of the ligand's singlet and triplet excited states. For efficient sensitization of lanthanide ions like Europium(III) and Terbium(III), the ligand's triplet state must be at an appropriate energy level above the metal's emissive state. nih.gov The pyridine-bis-tetrazolate scaffold has been shown to be an effective antenna, sensitizing both visible (Eu, Tb) and near-infrared (Nd) emission with high quantum yields. researchgate.net

In complexes with transition metals like Iridium(III) or Platinum(II), TD-DFT calculations have shown that the emissive state often has a predominantly intra-ligand charge transfer (3ILCT) character. ub.edu This insight is crucial for explaining phenomena like aggregation-induced emission (AIE), where complexes that are non-emissive in solution become highly luminescent in an aggregated or solid state due to the restriction of molecular motions. ub.edu For Ruthenium(II) complexes, deprotonation of the tetrazole rings on the ligand leads to a significant enhancement of the emission lifetime, a phenomenon that can be rationalized by TD-DFT analysis of the excited-state electronic structure. acs.org

Table 2: Photophysical Properties of Metal Complexes with this compound Scaffolds

| Metal Ion | Property | Observation | Reference |

| Eu(III) | Luminescence Quantum Yield (in water) | 18% | researchgate.net |

| Tb(III) | Luminescence Quantum Yield (in water) | 63% | researchgate.net |

| Nd(III) | Luminescence Quantum Yield (solid state) | 0.21% | researchgate.net |

| Pt(II) | Emission | Emissive gels with quantum yields up to 90% | hku.hk |

| Ru(II) | Excited-State Lifetime | Enhanced by 2 orders of magnitude upon ligand deprotonation | acs.org |

Molecular Dynamics Simulations of Complex Behavior

While specific molecular dynamics (MD) simulations for this compound complexes are not extensively documented in the searched literature, this computational technique is widely applied to similar coordination compounds to understand their dynamic behavior in solution. MD simulations model the movement of atoms and molecules over time, providing insights into complex processes that are difficult to observe experimentally.

For instance, ab initio MD simulations have been used to model key steps in the catalytic cycle of related ruthenium catalysts in aqueous solutions. acs.org Such studies can elucidate the role of the solvent, demonstrating how hydrogen-bonding networks can significantly influence reaction barriers. acs.org In the context of this compound complexes, MD simulations could be employed to study:

Solvation and Stability: How solvent molecules arrange around a complex and affect its stability and conformation over time.

Guest Binding: The dynamics of host-guest interactions in supramolecular assemblies built from these ligands.

Aggregation Processes: The initial steps of self-assembly and aggregation for complexes that exhibit AIE, helping to understand how intermolecular interactions develop.

For the related 2,6-bis(1,2,4-triazin-3-yl)pyridine (BTP) ligand, MD simulations have been used to study its complexes with actinides and lanthanides, providing a molecular-level picture of the extraction process in different solvents. researchgate.net This demonstrates the potential of MD to predict and rationalize the behavior of complexes involving this compound in complex chemical environments.

Prediction of Coordination Geometries and Stability

Computational methods, particularly DFT, are powerful tools for predicting the preferred coordination geometries and thermodynamic stability of metal complexes formed with this compound. By calculating the energies of different possible structures, researchers can identify the most stable arrangement of the ligand around a metal center.

The this compound ligand typically acts as a planar, tridentate N-donor, coordinating to a metal ion via the central pyridine nitrogen and one nitrogen atom from each of the two tetrazolyl rings. In complexes with transition metals like iron(II), this coordination leads to a pseudo-octahedral geometry when two ligands are bound to one metal center, forming [M(btp)2]n+. researchgate.net DFT calculations on analogous systems have been used to explore the potential energy surface of these complexes, revealing how distortions from ideal octahedral geometry, such as trigonal twisting, affect the stability. nih.gov

For larger lanthanide(III) ions, which favor higher coordination numbers, three this compound ligands can coordinate to a single metal ion to form stable, homoleptic nona-coordinated complexes of the type [Ln(L)3]3-. nih.gov Computational modeling can confirm the stability of these higher-coordination geometries and predict key structural parameters like metal-ligand bond lengths and bite angles. These predictions are invaluable for designing stable and highly luminescent lanthanide complexes for various applications. nih.gov

Applications in Functional Materials and Systems

Luminescent Materials and Devices

The BTP scaffold has been successfully employed in the development of highly luminescent materials, particularly in the realm of lanthanide-based emitters.

The BTP framework, particularly in its deprotonated bis-tetrazolate form, serves as an efficient "antenna" for sensitizing lanthanide ion luminescence. This "antenna effect" involves the ligand absorbing light and transferring the energy to the lanthanide ion, which then emits light from its characteristic f-f transitions. This process circumvents the Laporte-forbidden and therefore weak absorption of the lanthanide ions themselves.

Research has shown that the bis-tetrazolate-pyridine ligand is a compelling alternative to the more traditional dipicolinate ligand for sensitizing both visible and near-infrared (NIR) emission of lanthanides. nih.gov Complexes formed with this ligand exhibit unusually high luminescence quantum yields, especially in the solid state. nih.gov For instance, homoleptic tris-ligand nona-coordinated lanthanide complexes with triazole-pyridine-bistetrazolate ligands have demonstrated impressive quantum yields of 70(7)% for Europium(III) and 98(9)% for Terbium(III) in a PVA polymeric matrix. nih.gov

The solubility of these anionic complexes can be readily adjusted by altering the counter-cation, adding to their versatility. nih.gov Furthermore, the absorption window of these complexes is significantly broadened, extending towards the visible region up to 330 nm. nih.gov This enhanced absorption, coupled with high quantum yields, makes these materials promising for various applications.

Detailed studies have quantified the luminescence quantum yields for several lanthanide ions when complexed with pyridine-bis-tetrazolate scaffolds, as summarized in the table below.

| Lanthanide Ion | Highest Reported Quantum Yield (%) |

| Terbium (Tb) | 35 |

| Europium (Eu) | 7.9 |

| Dysprosium (Dy) | 0.67 |

| Samarium (Sm) | 0.18 |

| Data sourced from studies on pyridine-bis-tetrazolate scaffolds for lanthanide complexes. nih.gov |

It has also been noted that photoredox quenching of the antenna's excited states can occur, particularly in Eu(III) complexes, and this process is thought to be sensitizing for Yb(III). nih.gov This phenomenon has been observed for lanthanides where it was not previously common, such as Dy(III) and Sm(III). nih.gov

While direct research on 2,6-Bis(tetrazolyl)pyridine as a primary component in Organic Light-Emitting Diodes (OLEDs) is not extensively documented in the reviewed literature, the broader class of pyridine (B92270) derivatives has been a subject of significant investigation for various roles within OLED device architecture. Pyridine-containing compounds are often explored as electron-transporting materials (ETMs) and host materials due to their inherent electron-deficient nature, which facilitates electron injection and transport.

For instance, Os(II) complexes incorporating the related 2,6-di(pyrazol-3-yl)pyridine chelate have been successfully utilized as phosphorescent dopants in OLEDs. These devices have demonstrated intense yellow emission with high efficiencies, reaching up to 18.3% external quantum efficiency. Another related compound, 2,6-Di(1H-benzo[d]imidazol-2-yl)pyridine, has been synthesized and used to fabricate an OLED that produces a pure white light emission. These examples highlight the potential of the 2,6-disubstituted pyridine core in designing emissive materials for OLEDs.

The photophysical properties of metal complexes containing substituted pyridine ligands are crucial for their application in OLEDs. For example, a silver(I) complex with 2,6-difluoro-3-(pyridin-2-yl)pyridine ligands exhibits a strong and broad emission band and a photoluminescence quantum efficiency of approximately 0.2, suggesting its potential as an emitting material. nih.gov The high triplet energy of many pyridine derivatives also makes them suitable as host materials for phosphorescent emitters, preventing the back-transfer of energy from the emitter to the host. Given these trends, it is plausible that this compound and its complexes could be investigated for similar roles in OLEDs, leveraging the electronic properties of the tetrazolyl moieties to tune charge transport and emissive characteristics.

Materials for Energy Conversion

The structural and electronic features of BTP and its analogues suggest potential applications in energy conversion devices, particularly in the field of solar cells.

There is limited direct evidence of this compound being used as a primary sensitizer (B1316253) in Dye-Sensitized Solar Cells (DSSCs). However, the closely related 2,6-disubstituted pyridine scaffold is a common structural motif in DSSC research, often serving as an ancillary or anchoring ligand in ruthenium-based sensitizers or as a component in metal-free organic dyes.

For example, research on bis-tridentate Ru(II) sensitizers has utilized 2,6-dipyrazolyl pyridine as an ancillary ligand. semanticscholar.orgfao.org These complexes have been shown to be effective sensitizers for TiO2 photoanodes, with one such sensitizer achieving a power conversion efficiency (PCE) of 10.05% under simulated one sun irradiation. semanticscholar.orgfao.org The ancillary ligand plays a crucial role in tuning the optical and electrochemical properties of the dye.

The performance of a DSSC is highly dependent on the properties of the sensitizer. The table below shows the performance of a DSSC using a Ru(II) sensitizer with a 2,6-dipyrazolyl pyridine ancillary ligand.

| Parameter | Value |

| Short-Circuit Current Density (JSC) | 18.47 mA cm⁻² |

| Open-Circuit Voltage (VOC) | 767 mV |

| Fill Factor (FF) | 0.71 |

| Power Conversion Efficiency (PCE) | 10.05% |

| Data for the TF-tBu_C3F7 sensitizer. semanticscholar.orgfao.org |

Magnetic Materials and Molecular Magnets

Complexes of this compound with transition metals, particularly iron(II), have shown significant promise in the field of molecular magnetism.

One of the most notable properties of iron(II) complexes with this compound ligands is their ability to exhibit spin crossover (SCO). This phenomenon involves a reversible switching between a low-spin (LS) state and a high-spin (HS) state, which can be triggered by external stimuli such as temperature, pressure, or light. This bistability makes SCO materials candidates for applications in molecular switches, data storage devices, and sensors.

The synthesis and characterization of iron(II) complexes with alkylated 2,6-bis(tetrazol-5-yl)pyridine (R2btp) ligands have been reported. semanticscholar.org In particular, the complex Fe(tBu2btp)22, where tBu represents a tert-butyl group, demonstrates solvent-dependent SCO behavior. semanticscholar.org The unsolvated form of this complex undergoes a two-step spin transition to the low-spin state. semanticscholar.org The first transition occurs at around 206 K and exhibits a significant hysteresis of 23 K, which is a desirable feature for memory applications. semanticscholar.org

The SCO properties are highly sensitive to the molecular environment. For instance, when the aforementioned complex is solvated with dichloromethane (B109758) (Fe(tBu2btp)22·4DCM), it remains locked in the high-spin state. semanticscholar.org Conversely, if the unsolvated sample absorbs water molecules, the magnetic profile changes to an incomplete spin transition. semanticscholar.org This sensitivity underscores the potential of these materials for use as chemical sensors.

The key parameters of the spin crossover behavior for the unsolvated Fe(tBu2btp)22 complex are detailed in the table below.

| Spin Transition | T1/2↓ (K) | T1/2↑ (K) | Hysteresis Width (K) |

| Step 1 | 194 | 217 | 23 |

| Step 2 | 135 | 137 | 2 |

| T1/2↓ and T1/2↑ are the temperatures at which 50% of the molecules are in the high-spin and low-spin states upon cooling and heating, respectively. semanticscholar.org |

Separation Technologies

The unique coordination chemistry of this compound and its derivatives has prompted investigations into their applicability in advanced separation technologies. The arrangement of nitrogen donor atoms in the tetrazolyl and pyridine rings allows for selective complexation with specific metal ions, a property that is highly valuable in the separation and purification of elements with similar chemical properties, such as lanthanides and actinides.

Separation of Lanthanides and Actinides

The separation of trivalent minor actinides (An(III)) from lanthanides (Ln(III)) is a significant challenge in the nuclear fuel cycle due to their similar ionic radii and coordination chemistry. Nitrogen-containing ligands, such as derivatives of this compound, have emerged as promising candidates for this separation due to their ability to exhibit selective covalent interactions with the softer actinide ions over the harder lanthanide ions.

Research into the application of 2,6-bis(1H-tetrazol-5-yl)pyridine (H2BTzP) has provided insights into its potential for selective complexation of actinides. Studies involving complexation with americium(III), neodymium(III), and europium(III) have been undertaken to understand the coordination behavior of this ligand with f-block elements.

While extensive solvent extraction data for this compound itself is not widely available in the literature, the principles of its selective complexation can be inferred from studies on analogous compounds and its inherent chemical structure. The "softer" nitrogen donor atoms in the tetrazole rings are expected to bond more strongly with the more covalent-in-bonding actinides like americium(III) compared to lanthanides like europium(III).

For instance, a related compound, 6-(tetrazol-5-yl)-2,2′-bipyridine (HN4bipy), has demonstrated a high selectivity for curium(III) over europium(III). The stability constants for the 1:3 metal-ligand complexes showed a significant difference, with log β3 for [Cm(N4bipy)3] being 13.8 and for [Eu(N4bipy)3] being 11.1. This results in a theoretical separation factor (SFCm(III)/Eu(III)) of approximately 500.

Similarly, another related class of compounds, 2,6-bis(1,2,4-triazin-3-yl)pyridines (BTPs), are well-known for their efficient extraction and separation of Am(III) and Eu(III). Although structurally different from this compound, the underlying principle of selective nitrogen-donor coordination is analogous.

The table below illustrates the comparative complexation data for a related tetrazolyl-containing ligand, highlighting the potential selectivity for actinides over lanthanides.

| Metal Ion | Ligand | Complex | log β3 |

| Curium(III) | 6-(tetrazol-5-yl)-2,2′-bipyridine | [Cm(N4bipy)3] | 13.8 |

| Europium(III) | 6-(tetrazol-5-yl)-2,2′-bipyridine | [Eu(N4bipy)3] | 11.1 |

Data sourced from studies on a related tetrazolyl-bipyridine ligand to illustrate the principle of selectivity.

Further research focusing specifically on the solvent extraction and separation factors of this compound and its derivatives is necessary to fully quantify its effectiveness in lanthanide-actinide separation technologies. However, the foundational coordination studies indicate a promising potential for this compound in advanced nuclear fuel reprocessing and waste management.

Catalytic Applications and Mechanistic Studies

Transition Metal Complexes as Catalysts

Transition metal complexes of 2,6-bis(tetrazolyl)pyridine have been synthesized and evaluated as catalysts in a range of chemical transformations. The following sections detail the specific applications that have been explored for these complexes.

Ruthenium(II) complexes incorporating a this compound ligand have been successfully employed as catalysts for the transfer hydrogenation of ketones. mdpi.com In these reactions, an alcohol, typically 2-propanol, serves as the hydrogen source to reduce a ketone to its corresponding secondary alcohol.

Three distinct ruthenium(II) complexes of 4-chloro-2,6-bis(1-(p-tolyl)-1H-tetrazol-5-yl)pyridine, each featuring a different phosphine (B1218219) ligand, were synthesized and studied. mdpi.com These complexes demonstrated the ability to reduce a variety of ketones to their respective alcohols with high conversions, often exceeding 95%. mdpi.com

The catalytic efficiency was found to be dependent on the nature of the ancillary phosphine ligand attached to the ruthenium center. The complex containing 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) as the phosphine ligand exhibited superior catalytic activity compared to those with triphenylphosphine (B44618) (PPh₃) or 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). mdpi.com

Table 1: Catalytic Activity of Ruthenium(II) Complexes in the Transfer Hydrogenation of Acetophenone

| Catalyst | Phosphine Ligand | Time (h) | Conversion (%) |

| 1 | PPh₃ | 12 | 85 |

| 2 | dppe | 12 | 78 |

| 3 | dppb | 8 | >95 |

Reaction conditions: Acetophenone (0.5 mmol), catalyst (0.5 mol%), 2-propanol (5 mL), KOH (0.1 mmol), reflux.

A comprehensive review of the scientific literature reveals no specific studies on the application of transition metal complexes of this compound in the domains of ethylene (B1197577) polymerization or oligomerization. While related pyridine-based ligands, such as 2,6-bis(imino)pyridyl and 2,6-bis(pyrazolyl)pyridine, have been extensively investigated as ligands in late transition metal catalysts for these processes, there is a notable absence of such research for the tetrazolyl analogue.

Currently, there is no available research in the scientific literature detailing the use of transition metal complexes of this compound as catalysts for oxidative reactions.

Ligand Influence on Catalytic Activity and Selectivity

The structure of the this compound ligand and its coordination to a metal center, along with the nature of any ancillary ligands, can significantly influence the catalytic performance of the resulting complex. In the context of the transfer hydrogenation of ketones catalyzed by ruthenium(II) complexes, the ancillary phosphine ligands play a crucial role in determining the catalytic activity. mdpi.com The superior performance of the complex with the 1,4-bis(diphenylphosphino)butane (dppb) ligand suggests that the bite angle and flexibility of the phosphine chelate are important factors in achieving high catalytic efficiency. mdpi.com A larger bite angle, as is characteristic of dppb, can influence the geometry and electronic properties of the catalytic species, thereby enhancing its reactivity.

Proposed Catalytic Mechanisms and Intermediates

Detailed mechanistic studies and the characterization of catalytic intermediates for reactions involving this compound complexes are not extensively reported in the current scientific literature. For the transfer hydrogenation of ketones catalyzed by related ruthenium complexes, the mechanism is generally believed to proceed through an outer-sphere pathway. This typically involves the formation of a ruthenium-hydride species, which then transfers the hydride to the ketone substrate. However, specific intermediates involving the this compound ligand have not been isolated or computationally modeled to date.

Supramolecular Chemistry and Self Assembly Processes

Design and Formation of Supramolecular Architectures

The pyridine (B92270) core and two appended tetrazole rings provide 2,6-bis(tetrazolyl)pyridine with distinct coordination vectors and hydrogen bonding capabilities, allowing for its programmed assembly into higher-order structures. The specific architecture obtained is highly dependent on factors such as the choice of metal ion, solvent, and the presence of ancillary ligands or linking units.

As a tridentate N-donor ligand, this compound is a promising candidate for constructing coordination polymers and Metal-Organic Frameworks (MOFs). The nitrogen atoms of the central pyridine ring and the tetrazole moieties can chelate to a single metal center or bridge between multiple metal ions to form extended networks. While analogues like 2,6-bis(pyrazolyl)pyridines have been extensively used to create a variety of coordination polymers and MOFs, the use of this compound itself has presented unique challenges. mdpi.comresearchgate.net

Research into the coordination chemistry of flexible bis-pyridyltetrazole ligands with copper(II) has suggested the formation of polymeric materials. researchgate.net However, obtaining single crystals of these complexes for definitive structural elucidation via X-ray crystallography proved difficult, indicating that they were likely amorphous or poorly crystalline polymers. researchgate.net This highlights both the potential of the ligand to form extended networks and the experimental hurdles that can arise in controlling the self-assembly process to yield highly ordered, crystalline frameworks.

The strong coordinating ability of the this compound ligand can lead to the formation of extensive, cross-linked polymeric networks in the presence of suitable metal ions. While specific research on metallogels derived from this particular ligand is not widely documented, the observed tendency to form intractable polymeric materials with certain metal ions, such as copper(II), suggests a propensity for creating highly entangled network structures characteristic of the precursor phase of gels. researchgate.net The formation of such networks is driven by the establishment of coordinative bonds between the metal centers and the multiple nitrogen sites on the ligand, leading to high-molecular-weight, three-dimensional assemblies.

A significant area of success in the supramolecular chemistry of this compound has been its incorporation into macrocyclic structures. tudublin.iemdpi.com Researchers have successfully synthesized a series of novel tetra-tetrazole macrocycles that contain at least one this compound unit. tudublin.ietudublin.ie

The synthetic strategy involves linking the this compound core with other bis-tetrazole components using flexible n-alkyl chains of varying lengths. tudublin.ie In a typical synthesis, bromo-alkyl derivatives of this compound are reacted with another bis-tetrazole unit, such as 1,3-bis(tetrazol-5-yl)benzene, in the presence of a base to facilitate the macrocyclization. tudublin.ie This approach has yielded macrocycles with linkers of 3, 5, 7, or 9 carbon atoms. tudublin.ie

Single-crystal X-ray diffraction analysis of a macrocycle featuring a seven-carbon alkyl linker revealed a distinct bowl-shaped conformation in the solid state. tudublin.ietudublin.ie This work represents the first incorporation of a pyridine moiety into a tetra-tetrazolophane macrocycle, expanding the structural diversity and potential host-guest chemistry of this class of compounds. tudublin.ie

| Alkyl Linker Length (n) | Reactants | Key Structural Feature |

|---|---|---|

| 3 Carbon Atoms | Bromo-propyl derivative of this compound + 1,3-bis(tetrazol-5-yl)benzene | Asymmetric macrocycle formed |

| 5 Carbon Atoms | Bromo-pentyl derivative of this compound + 1,3-bis(tetrazol-5-yl)benzene | Asymmetric macrocycle formed |

| 7 Carbon Atoms | Bromo-heptyl derivative of this compound + 1,3-bis(tetrazol-5-yl)benzene | Bowl-shaped conformation confirmed by X-ray crystallography |

| 9 Carbon Atoms | Bromo-nonyl derivative of this compound + 1,3-bis(tetrazol-5-yl)benzene | Asymmetric macrocycle formed |

Non-Covalent Interactions in Self-Assembly (e.g., π-π Stacking, Hydrogen Bonding)

Non-covalent interactions are the primary driving forces that govern the self-assembly of this compound-based systems and stabilize their resulting supramolecular architectures. The conformation of related tetrazole macrocycles in the solid state is known to be influenced by a combination of factors including the length of alkyl linkers and the optimization of intermolecular interactions. csic.es

In crystalline structures involving related heterocyclic ligands, such as 2,6-bis(pyrazolyl)pyridine or 2,6-bis(benzimidazolyl)pyridine, hydrogen bonding and π-π stacking are consistently observed as critical structure-directing interactions. nih.govresearchgate.net For this compound systems, several key interactions are anticipated:

Hydrogen Bonding: The tetrazole rings contain nitrogen atoms that can act as both hydrogen bond donors (N-H) and acceptors. This allows for the formation of robust N-H···N hydrogen bonds, which can link molecules into chains, sheets, or more complex three-dimensional networks.

C-H···N Interactions: Weak C-H···N hydrogen bonds, involving hydrogen atoms from the pyridine ring or alkyl linkers and nitrogen atoms of the tetrazole or pyridine moieties, provide additional stabilization, linking molecules into layers. nih.gov

These directional, non-covalent forces work in concert with coordinative bonds to dictate the final structure and properties of the assembled supramolecular entity.

Stimuli-Responsive Supramolecular Systems

A key area of modern supramolecular chemistry is the development of materials that can respond to external stimuli, such as temperature, light, or the presence of chemical analytes. Iron(II) complexes of this compound derivatives have been shown to exhibit precisely this type of behavior through a phenomenon known as spin crossover (SCO). researchgate.net

SCO complexes can be switched between two different electronic spin states—a low-spin (LS) state and a high-spin (HS) state—by an external stimulus. This switching event is accompanied by changes in magnetic, optical, and structural properties. Researchers have synthesized octahedral iron(II) complexes of the form Fe(R₂btp)₂₂, where R₂btp is an N,N'-alkylated this compound ligand (e.g., R = t-Butyl). researchgate.net

The complex Fe(tBu₂btp)₂₂ demonstrates remarkable solvent-dependent (stimuli-responsive) magnetic behavior. researchgate.net

When crystallized with dichloromethane (B109758) solvent molecules (Fe(tBu₂btp)₂₂·4CH₂Cl₂), the complex is "locked" in the high-spin state across all temperatures. researchgate.net

Upon removal of the solvent molecules (desolvation), the resulting unsolvated material, Fe(tBu₂btp)₂₂, becomes an active SCO complex. It undergoes a two-step spin transition from the HS state to the LS state upon cooling. researchgate.net The first transition occurs around 206 K and exhibits a significant thermal hysteresis of 23 K, a key feature for potential memory applications. researchgate.net

If the unsolvated sample is exposed to air and absorbs water, its magnetic profile changes again, showing an incomplete spin transition. researchgate.net

This solvent-dependent SCO is a clear example of a stimuli-responsive supramolecular system where the presence or absence of guest molecules within the crystal lattice directly controls the magnetic properties of the material.

| State of Complex | Stimulus | Magnetic Behavior | Transition Temperature (T₁/₂) | Hysteresis Width |

|---|---|---|---|---|

| Solvated (·4CH₂Cl₂) | Presence of CH₂Cl₂ | Blocked in High-Spin (HS) state | N/A | N/A |

| Unsolvated | Absence of solvent | Two-step HS ↔ LS transition | Step 1: T₁/₂↓=194 K, T₁/₂↑=217 K Step 2: ~136 K | 23 K |

| Hydrated (·1.5H₂O) | Presence of H₂O | Incomplete HS → LS transition | Modified profile | N/A |

Ligand Design Principles and Structure Property Relationships

Impact of Substituents on Ligand Electronic Properties

The electronic nature of the 2,6-Bis(tetrazolyl)pyridine ligand can be systematically modified by the introduction of substituents on the pyridine (B92270) ring. These modifications directly influence the electron density distribution within the ligand framework, which in turn affects the stability and electronic properties of the corresponding metal complexes. The electronic influence of substituents is often quantified using Hammett parameters (σ), which describe the electron-donating or electron-withdrawing nature of a group.

While specific Hammett constants for a wide range of substituents on the this compound scaffold are not extensively tabulated in the literature, the principles can be inferred from studies on analogous pyridine-based ligands. For instance, electron-donating groups (EDGs), such as alkoxy or amino groups, in the para-position of the pyridine ring increase the electron density on the nitrogen atoms of the ligand. This enhanced electron density can lead to stronger σ-donation to the metal center, thereby stabilizing the resulting complex. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density on the donor atoms, which can weaken the ligand-metal bond.

Computational studies on related heterocyclic systems have provided insights into these electronic effects. Density Functional Theory (DFT) calculations can be employed to determine the molecular orbital energies (HOMO and LUMO) and the natural bond orbital (NBO) charges on the coordinating nitrogen atoms. These calculated parameters can be correlated with the electronic nature of the substituents.

Table 1: Predicted Electronic Effects of Substituents on this compound.

| Substituent (at para-position) | Hammett Parameter (σp) | Expected Effect on Ligand Electron Density | Predicted Impact on Metal Complex |

|---|---|---|---|

| -OCH3 | -0.27 | Increase | Increased stability, lower redox potential |

| -CH3 | -0.17 | Increase | Increased stability, lower redox potential |

| -H | 0.00 | Baseline | Baseline |

| -Cl | 0.23 | Decrease | Decreased stability, higher redox potential |

| -CN | 0.66 | Decrease | Decreased stability, higher redox potential |

| -NO2 | 0.78 | Decrease | Decreased stability, higher redox potential |

Steric Effects on Metal Coordination and Complex Stability

The size and spatial arrangement of substituents on the this compound ligand play a crucial role in determining the geometry and stability of its metal complexes. Steric hindrance, arising from bulky substituents near the coordination sites, can significantly influence the accessibility of the metal center and the resulting coordination environment.

For example, the introduction of bulky groups at the positions ortho to the nitrogen atoms of the pyridine or on the tetrazole rings can impede the approach of a metal ion, potentially leading to the formation of complexes with lower coordination numbers or distorted geometries. The steric demands of the ligand can also affect the stability of the resulting complex. While some degree of steric bulk can enhance stability by encapsulating the metal ion and protecting it from the solvent, excessive steric hindrance can lead to destabilization due to intramolecular repulsions.

Crystallographic studies of metal complexes with substituted this compound and its analogs provide direct evidence of these steric effects. Parameters such as bond lengths, bond angles, and dihedral angles can be compared across a series of complexes with systematically varied substituents to quantify the steric impact. For instance, an increase in the bulk of a substituent may lead to a lengthening of the metal-ligand bonds or a distortion of the ideal coordination geometry.

Table 2: Influence of Steric Hindrance on Coordination Geometry.

| Substituent | Taft Steric Parameter (Es) | Expected Steric Hindrance | Potential Impact on Coordination Geometry |

|---|---|---|---|

| -H | 1.24 | Low | Minimal distortion from ideal geometry |